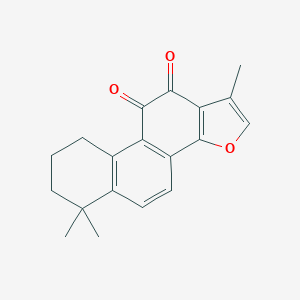

Tanshinone IIA

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Tanshinone IIA peut être synthétisé par différentes méthodes. Une voie de synthèse remarquable implique la formation d’un cycle furanique catalysée par une base et une réaction de condensation acyloïnique pour construire le cycle ortho-quinone . Une autre méthode inclut la sulfonation du this compound en utilisant du trioxyde de soufre ou un composé de trioxyde de soufre dans un solvant organique .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l’extraction des racines de Salvia miltiorrhiza. Le processus d’extraction comprend généralement le séchage des racines, suivi d’une extraction par solvant et d’une purification pour isoler le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le Tanshinone IIA subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du borohydrure de sodium ou de l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquent souvent l’halogénation en utilisant des réactifs comme le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l’hydroxytanshinone, le méthyl tanshinonate et la dihydrotanshinone I .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Cardiovascular Applications

Mechanisms of Action

Tanshinone IIA exhibits cardioprotective effects by enhancing angiogenesis and improving endothelial function. It mitigates oxidative stress and inflammatory damage in vascular endothelial cells, thereby reducing the risk of atherosclerosis. Studies indicate that this compound inhibits the proliferation and migration of vascular smooth muscle cells, stabilizing atherosclerotic plaques and preventing cardiovascular diseases such as hypertension and cardiomyopathy .

Clinical Studies

- A clinical trial involving patients with coronary syndromes demonstrated that this compound significantly reduced serum levels of inflammatory cytokines, suggesting its role in managing cardiovascular inflammation .

- Another study highlighted its potential in treating heart failure by improving cardiac function through anti-inflammatory pathways .

Neuroprotective Effects

Neurodegenerative Diseases

this compound has shown promise in neuroprotection against conditions like Alzheimer's disease. It reduces neuroinflammation and apoptosis in neuronal cells by modulating key signaling pathways such as NF-κB and MAPK .

Research Findings

- In preclinical models, this compound administration led to improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for Alzheimer's disease .

- A study reported that this compound could decrease the expression of inflammatory mediators in models of neurodegeneration, further supporting its neuroprotective role .

Anti-Cancer Properties

Mechanisms of Action

this compound exhibits anti-tumor activity across various cancer types by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis. It has been studied in cancers such as lung, liver, pancreatic, and colorectal cancers .

Case Studies

- Research involving cholangiocarcinoma demonstrated that this compound significantly suppressed tumor growth and induced apoptosis in cancer cells through specific molecular targets identified via network pharmacology .

- In non-small cell lung cancer models, this compound enhanced the efficacy of conventional chemotherapy agents like adriamycin, suggesting a synergistic effect in cancer treatment .

Metabolic Regulation

Obesity and Diabetes Management

Recent studies indicate that this compound can inhibit adipocyte differentiation and lipid accumulation, making it a potential candidate for obesity treatment. It acts as a natural antagonist of PPARγ, a key regulator of fat metabolism .

Clinical Insights

- Animal studies have shown that this compound treatment leads to significant reductions in body weight and improvements in glucose tolerance without altering food intake. This suggests its utility in managing metabolic disorders such as type 2 diabetes .

Summary Table of Applications

Mécanisme D'action

Le Tanshinone IIA exerce ses effets par le biais de multiples mécanismes :

Activité anticancéreuse : Il inhibe la croissance et la prolifération des cellules tumorales, la métastase, l’invasion et l’angiogenèse.

Activité anti-inflammatoire : Le this compound réduit la production de médiateurs inflammatoires et restaure les voies de signalisation anormales en régulant la fonction et l’activation des cellules immunitaires.

Effets cardioprotecteurs : Il élargit les artères coronaires, réduit l’ischémie myocardique, améliore la microcirculation et diminue la demande d’oxygène myocardique.

Comparaison Avec Des Composés Similaires

Le Tanshinone IIA fait partie d’une classe de composés diterpéniques abietaniques lipophiles appelés tanshinones. Les composés similaires comprennent :

- Cryptotanshinone

- Tanshinone I

- Dihydrotanshinone I

- Tanshinone IIB

- Méthyltanshinone

- Isotanshinone I

- Isocryptotanshinone I

- Isocryptotanshinone II

Unicité : Le this compound se distingue par son large spectre d’activités pharmacologiques et sa capacité à moduler de multiples voies de signalisation, ce qui en fait un composé polyvalent pour les applications thérapeutiques .

Activité Biologique

Tanshinone IIA (Tan IIA), a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of Tan IIA, focusing on its anti-inflammatory, antioxidant, cardioprotective, and anti-cancer effects, supported by various research findings and case studies.

This compound is a lipophilic diterpene with a complex structure that contributes to its biological activities. The compound exhibits multiple mechanisms of action, including:

- Inhibition of inflammatory pathways : Tan IIA modulates the TLR4/NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- Antioxidant effects : It enhances the Nrf2 signaling pathway, promoting the expression of antioxidant enzymes and protecting cells from oxidative stress.

- Cardiovascular protection : Tan IIA improves endothelial function and reduces vascular inflammation, contributing to its role in treating cardiovascular diseases.

Table 1: Summary of Biological Activities of this compound

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can suppress the production of inflammatory mediators and restore normal signaling pathways in immune cells. For instance, a study showed that Tan IIA reduced serum levels of inflammatory markers such as NT-pro-BNP and IL-18 in heart failure models . Additionally, it was found to inhibit macrophage activation and the formation of foam cells in atherosclerotic plaques .

Antioxidant Activity

The antioxidant effects of Tan IIA are attributed to its ability to activate the Nrf2 pathway. This activation leads to increased expression of protective enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX), which combat oxidative stress. In diabetic rat models, Tan IIA treatment resulted in improved retinal morphology by decreasing malondialdehyde (MDA) levels and enhancing SOD activity .

Cardioprotective Effects

Tan IIA has been extensively studied for its cardioprotective effects. In various animal studies, it has been shown to enhance cardiac function following myocardial infarction by mitigating histological damage and reducing cardiomyocyte apoptosis . The compound also promotes angiogenesis, which is crucial for restoring blood supply to ischemic tissues.

Anti-cancer Properties

The anti-cancer potential of Tan IIA is notable, particularly in lung cancer. Studies have reported that Tan IIA induces apoptosis in cancer cells by regulating key apoptotic proteins such as Bcl-2 and Bax. In vivo experiments indicated that Tan IIA significantly inhibited tumor growth in mouse models of non-small cell lung cancer .

Case Studies

- Cardiac Function Improvement : In a study involving heart failure rats post-acute myocardial infarction (AMI), Tan IIA treatment led to enhanced cardiac function and reduced myocardial injury markers .

- Diabetes Management : A study demonstrated that Tan IIA improved glucose tolerance and reduced adiposity in high-fat diet-induced obesity models by inhibiting adipocyte differentiation through antagonism of PPARγ .

- Atherosclerosis Treatment : Research highlighted Tan IIA's ability to improve endothelial dysfunction and reduce vascular inflammation, suggesting its therapeutic potential against atherosclerosis .

Propriétés

IUPAC Name |

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXITZLLTYIPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205352 | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 mg/mL methanol | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Doxorubicin, one of the original anthracyclines, remains among the most effective anticancer drugs ever developed. Clinical use of doxorubicin is, however, greatly limited by its serious adverse cardiac effects that may ultimately lead to cardiomyopathy and heart failure. Tanshinone IIA is the main effective component of Salvia miltiorrhiza known as 'Danshen' in traditional Chinese medicine for treating cardiovascular disorders. The objective of this study was set to evaluate the protective effect of tanshinone IIA on doxorubicin-induced cardiomyocyte apoptosis, and to explore its intracellular mechanism(s). Primary cultured neonatal rat cardiomyocytes were treated with the vehicle, doxorubicin (1 uM), tanshinone IIA (0.1, 0.3, 1 and 3 uM), or tanshinone IIA plus doxorubicin. /The authors/ found that tanshinone IIA (1 and 3 uM) inhibited doxorubicin-induced reactive oxygen species generation, reduced the quantity of cleaved caspase-3 and cytosol cytochrome c, and increased BcL-x(L) expression, resulting in protecting cardiomyocytes from doxorubicin-induced apoptosis. In addition, Akt phosphorylation was enhanced by tanshinone IIA treatment in cardiomyocytes. The wortmannin (100 nM), LY294002 (10 nM), and siRNA transfection for Akt significantly reduced tanshinone IIA-induced protective effect. These findings suggest that tanshinone IIA protects cardiomyocytes from doxorubicin-induced apoptosis in part through Akt-signaling pathways, which may potentially protect the heart from the severe toxicity of doxorubicin. | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

568-72-9 | |

| Record name | Tanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshinone II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANSHINONE IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tanshinone IIA exert its anti-tumor effects?

A1: this compound exhibits anti-tumor activity through multiple mechanisms. It has been shown to:

- Induce apoptosis: this compound triggers apoptosis in various cancer cells, including human colon adenocarcinoma cells [], leukemia THP-1 cells [], and human lung cancer cells [], through both intrinsic (mitochondrial-mediated) and extrinsic (Fas-mediated) pathways.

- Inhibit proliferation: Studies demonstrate that this compound can inhibit the proliferation of human breast cancer cells [], human esophageal cancer cells [], and nasopharyngeal carcinoma cells [] by arresting cell cycle progression and suppressing the expression of proliferation-related proteins.

- Suppress angiogenesis: this compound effectively inhibits the formation of new blood vessels, crucial for tumor growth and metastasis. It achieves this by downregulating vascular endothelial growth factor (VEGF) expression in hepatocellular carcinoma cells [] and breast cancer cells [], as well as through inhibiting the hypoxia-inducible factor-1α (HIF-1α) pathway in retinal pigment epithelial cells [].

Q2: What is the role of this compound in protecting against cardiac hypertrophy?

A2: this compound demonstrates cardioprotective effects, particularly against cardiac hypertrophy, by:

- Inhibiting the calcineurin/NFATc3 pathway: this compound effectively attenuates isoproterenol-induced cardiac hypertrophy in cardiomyocytes by suppressing the calcineurin/NFATc3 signaling pathway, a key regulator of cardiac hypertrophy []. This inhibition prevents the upregulation of hypertrophic markers like ANP, BNP, and β-MHC.

Q3: How does this compound contribute to neuroprotection in Parkinson’s disease?

A3: this compound exhibits neuroprotective effects in a mouse model of Parkinson’s disease by:

- Reducing oxidative stress: It effectively inhibits oxidative stress induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice by upregulating the DJ-1/Nrf2/HO-1 pathway, thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels [].

- Protecting dopaminergic neurons: this compound protects dopaminergic neurons from MPTP-induced degeneration, potentially through its antioxidant effects and modulation of apoptotic pathways [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18O3, and its molecular weight is 306.36 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, various spectroscopic techniques have been employed to characterize this compound, including:

- LC-MS/MS: This technique has been used to identify and characterize metabolites of this compound in rat bile, urine, and feces [].

- HPLC: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound in biological samples, such as in pharmacokinetic studies [].

Q6: What factors can affect the stability of this compound?

A6: this compound stability is influenced by several factors, including:

- Temperature: High temperatures can accelerate the degradation of this compound in solution [].

- Light exposure: Exposure to light can also lead to degradation, highlighting the importance of storage in light-protected containers [].

Q7: How can the stability of this compound be improved for pharmaceutical applications?

A7: Various formulation strategies can enhance the stability and bioavailability of this compound:

- Nano-encapsulation: Encapsulating this compound in nanoparticles, such as PLGA-PEG-COOH nanoparticles [], can protect it from degradation, enhance its solubility, and improve its delivery to target tissues.

- Microemulsion formulation: Developing this compound microemulsions for parenteral injection is another approach to improve its solubility and stability [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.